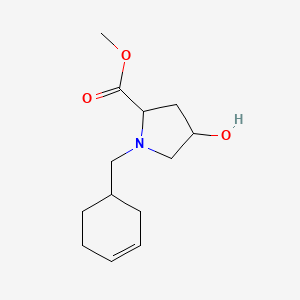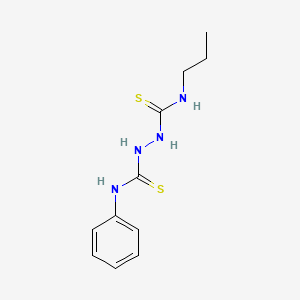![molecular formula C17H22N2O3S B5965188 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)
3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole, also known as TTX-030, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole selectively binds to the PAK4 protein and inhibits its activity, leading to decreased cell proliferation and increased cell death in cancer cells. PAK4 is involved in several cellular processes, including cell migration, invasion, and survival, and its overexpression has been linked to cancer progression and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has also been shown to have other biochemical and physiological effects. It has been found to modulate the activity of the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has also been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation and survival.
実験室実験の利点と制限
3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has several advantages for lab experiments, including its high potency and specificity for PAK4 inhibition, as well as its ability to induce cancer cell death and inhibit tumor growth in preclinical models. However, 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole also has some limitations, including its relatively short half-life and potential toxicity at high doses.
将来の方向性
There are several future directions for 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole research, including the development of more potent and selective PAK4 inhibitors, the investigation of 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases, such as neurological disorders. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole.
合成法
The synthesis method of 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with 2,4,5-trimethylbenzenesulfonyl chloride and pyrrolidine in the presence of a base. The resulting compound is then purified through column chromatography to obtain 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole in high yield and purity.
科学的研究の応用
3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the protein PAK4, which is overexpressed in many types of cancer cells and plays a critical role in tumor growth and metastasis. 3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been found to induce cancer cell death and inhibit tumor growth in preclinical models of various cancer types, including breast, lung, and pancreatic cancer.
特性
IUPAC Name |
3-methyl-5-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-8-13(3)17(9-12(11)2)23(20,21)19-7-5-6-15(19)16-10-14(4)18-22-16/h8-10,15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNNTADSRZCWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2C3=CC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-isopropyl-5-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)

![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![5-(4-methoxyphenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5965180.png)

![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)
![3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B5965211.png)